molecular formula C22H20O12 B601455 Diosmetin-3-O-glucuronide CAS No. 152503-50-9

Diosmetin-3-O-glucuronide

Cat. No. B601455
CAS RN: 152503-50-9
M. Wt: 476.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Diosmetin-3-O-β-D-Glucuronide is a metabolite of Diosmetin . Diosmetin is a flavonoid often administered in the treatment of chronic venous insufficiency, hemorrhoids, and related affections . It is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to conjugates .


Synthesis Analysis

Upon oral intake, diosmin is hydrolyzed into its aglycone diosmetin by intestinal bacteria and absorbed through the intestinal wall . In the systemic circulation, diosmetin is first enzymatically esterified to diosmetin-3-O-glucuronide , which is the major circulating metabolite found in human plasma and urine .


Chemical Reactions Analysis

Diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmetin-3-O-glucuronide was identified as a major circulating metabolite of diosmetin in plasma and in urine .

Scientific Research Applications

Anti-Inflammatory Properties

Diosmetin-3-O-glucuronide has been shown to possess significant anti-inflammatory properties. A study highlighted its ability to reduce oxidative stress and pro-inflammatory factor secretion by regulating pathways involved in inflammation, which could be beneficial in treating conditions like periodontitis .

Antioxidant Effects

This compound also exhibits antioxidant effects. It has been identified as the main metabolite responsible for the antioxidant activity in complex matrices or extracts, which suggests its potential use in protecting cells from oxidative damage .

Skin Health

Research using human skin models indicates that Diosmetin-3-O-glucuronide can mitigate inflammation and oxidative stress caused by external stimuli such as substance P and UVB irradiation. This points to its application in skincare products aimed at reducing inflammation and protecting against oxidative stress .

Bioavailability and Metabolism

Diosmetin-3-O-glucuronide is a major circulating metabolite found in human plasma and urine, indicating its systemic availability. Understanding its bioavailability is crucial for developing effective therapeutic applications .

Pharmacological Effects

Beyond its anti-inflammatory and antioxidant properties, Diosmetin-3-O-glucuronide has been associated with a range of pharmacological effects, including antidiabetic, antihyperlipidemic, and antifibrotic effects in various disease models, making it a compound of interest in multiple therapeutic areas .

Clinical Studies

Several clinical studies have explored the beneficial properties of Diosmetin-3-O-glucuronide’s precursor, diosmin, suggesting that further clinical research into Diosmetin-3-O-glucuronide could yield important insights into its potential medical applications .

Safety And Hazards

While specific safety and hazards information for Diosmetin-3-O-glucuronide was not found, general safety measures for handling chemical substances include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The methods developed for the determination of diosmetin, free and after enzymatic deconjugation, and of its potential glucuronide metabolites from human plasma and urine were applied to a pharmacokinetic study with diosmin . This could pave the way for future research into the pharmacokinetics and therapeutic potential of Diosmetin-3-O-glucuronide.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVKLJSQQBZTF-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diosmetin-3-O-glucuronide

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